DecarbamylcefoxitinLactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DecarbamylcefoxitinLactone is a chemical compound known for its unique structure and properties It is derived from cefoxitin, a second-generation cephalosporin antibiotic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DecarbamylcefoxitinLactone typically involves the decarbamylation of cefoxitin followed by lactonization. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: DecarbamylcefoxitinLactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the lactone ring are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the lactone .
Scientific Research Applications
DecarbamylcefoxitinLactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of DecarbamylcefoxitinLactone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis, similar to other cephalosporins .
Comparison with Similar Compounds
Cefoxitin: The parent compound from which DecarbamylcefoxitinLactone is derived.
Cephalexin: Another cephalosporin antibiotic with similar properties.
Cefuroxime: A second-generation cephalosporin with comparable antimicrobial activity.
Uniqueness: this compound is unique due to its lactone structure, which imparts different chemical and biological properties compared to its parent compound and other cephalosporins. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C15H14N2O5S2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H14N2O5S2/c1-21-15(16-10(18)5-9-3-2-4-23-9)13(20)17-11-8(6-22-12(11)19)7-24-14(15)17/h2-4,14H,5-7H2,1H3,(H,16,18) |
InChI Key |
ZNHLCKJVGCWLCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.